Carbonochloridic acid, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester
Description
Carbonochloridic acid, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester is a useful research compound. Its molecular formula is C8H12Cl2O6 and its molecular weight is 275.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
Triethylene glycol bis(chloroformate) is a bifunctional compound, meaning it has two reactive sites. It can react with nucleophilic groups (like amines or alcohols) present in biological molecules, leading to the formation of carbamate or carbonate linkages . This can result in the modification of these molecules and potentially alter their function.
Result of Action
The molecular and cellular effects of Triethylene glycol bis(chloroformate) are largely dependent on the specific biological molecules it interacts with . Its reactivity allows it to modify these molecules, which can potentially alter their function and lead to various cellular effects.
Action Environment
The action, efficacy, and stability of Triethylene glycol bis(chloroformate) can be influenced by various environmental factors. For instance, its reactivity can be affected by the pH of the environment . Moreover, its stability can be compromised under certain conditions, such as high temperature or presence of nucleophilic substances .
Properties
IUPAC Name |
2-[2-(2-carbonochloridoyloxyethoxy)ethoxy]ethyl carbonochloridate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12Cl2O6/c9-7(11)15-5-3-13-1-2-14-4-6-16-8(10)12/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOIGJKHVZBFPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOC(=O)Cl)OCCOC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066164 | |
Record name | Carbonochloridic acid, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17134-17-7 | |
Record name | C,C′-[1,2-Ethanediylbis(oxy-2,1-ethanediyl)] dicarbonochloridate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17134-17-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbonochloridic acid, C,C'-(1,2-ethanediylbis(oxy-2,1-ethanediyl)) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017134177 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbonochloridic acid, C,C'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Carbonochloridic acid, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-ethanediylbis(oxy-2,1-ethanediyl) dicarbonochloridate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the role of Carbonochloridic acid, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester in the synthesis of LJP 394?
A1: this compound is used as a reagent to introduce reactive chloroformate groups onto the triethylene glycol backbone. These chloroformate groups then react with amine-containing molecules, allowing for the attachment of the linker molecules that will eventually hold the oligonucleotide strands. This step is crucial for creating the tetravalent platform upon which the four oligonucleotide strands of LJP 394 are assembled. []
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